molecular formula C16H21N3O2 B11051429 4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine

4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine

Cat. No.: B11051429
M. Wt: 287.36 g/mol
InChI Key: XPRWZAAQFFEKCD-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with an imidazole moiety and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole ring, followed by the introduction of the dimethoxyphenyl group and finally the piperidine ring. Key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Formation of the piperidine ring: This can be synthesized via a cyclization reaction involving a suitable precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole or piperidine derivatives.

Scientific Research Applications

4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate receptors, leading to a cascade of biochemical events that result in its observed biological effects.

Comparison with Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)piperidine
  • Imidazole derivatives with various substitutions
  • Piperidine derivatives with different aromatic groups

Uniqueness: 4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine is unique due to the specific combination of the imidazole and piperidine rings with the dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]piperidine

InChI

InChI=1S/C16H21N3O2/c1-20-14-4-3-12(9-15(14)21-2)13-10-18-16(19-13)11-5-7-17-8-6-11/h3-4,9-11,17H,5-8H2,1-2H3,(H,18,19)

InChI Key

XPRWZAAQFFEKCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(N2)C3CCNCC3)OC

Origin of Product

United States

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